molecular formula C9H11N3O4S B14806383 3-Cyclopropoxy-6-sulfamoylpicolinamide

3-Cyclopropoxy-6-sulfamoylpicolinamide

Cat. No.: B14806383
M. Wt: 257.27 g/mol
InChI Key: VKZWHERJFQXDHF-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-sulfamoylpicolinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropoxy group attached to a picolinamide backbone, with a sulfamoyl group at the 6-position. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-sulfamoylpicolinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Attachment to Picolinamide: The cyclopropoxy group is then attached to the picolinamide backbone through a nucleophilic substitution reaction.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced at the 6-position of the picolinamide ring through a sulfonation reaction, using reagents such as chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-sulfamoylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-Cyclopropoxy-6-sulfamoylpicolinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-sulfamoylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-6-sulfamoylpyridine: Similar structure but with a pyridine ring instead of a picolinamide backbone.

    3-Cyclopropoxy-6-sulfamoylbenzamide: Similar structure but with a benzamide backbone.

Uniqueness

3-Cyclopropoxy-6-sulfamoylpicolinamide is unique due to the combination of its cyclopropoxy, sulfamoyl, and picolinamide groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11N3O4S

Molecular Weight

257.27 g/mol

IUPAC Name

3-cyclopropyloxy-6-sulfamoylpyridine-2-carboxamide

InChI

InChI=1S/C9H11N3O4S/c10-9(13)8-6(16-5-1-2-5)3-4-7(12-8)17(11,14)15/h3-5H,1-2H2,(H2,10,13)(H2,11,14,15)

InChI Key

VKZWHERJFQXDHF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)S(=O)(=O)N)C(=O)N

Origin of Product

United States

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